2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline
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Overview
Description
2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline is a chemical compound known for its unique structure and properties. It contains a thiazole ring, an aniline group, and a methylsulfanyl substituent, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 2-aminothiazole with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperature range0-25°C.
Reduction: Hydrogen gas, palladium catalyst; temperature range25-50°C.
Substitution: Nitric acid, halogens; temperature range0-50°C.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Amines.
Substitution: Nitroaniline, halogenated aniline.
Scientific Research Applications
2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and aniline group can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The methylsulfanyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloro-1,3-thiazol-5-yl)methyl 4-nitrophenyl carbonate
- 1-[2-(methylsulfanyl)-1,3-thiazol-5-yl]methanamine dihydrochloride
Uniqueness
Compared to similar compounds, 2-(Methylsulfanyl)-N-(1,3-thiazol-5-ylmethyl)aniline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H12N2S2 |
---|---|
Molecular Weight |
236.4 g/mol |
IUPAC Name |
2-methylsulfanyl-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C11H12N2S2/c1-14-11-5-3-2-4-10(11)13-7-9-6-12-8-15-9/h2-6,8,13H,7H2,1H3 |
InChI Key |
NBKBNIFOFZBKDR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NCC2=CN=CS2 |
Origin of Product |
United States |
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